molecular formula C16H17N3OS B7522323 N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline

N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline

Cat. No.: B7522323
M. Wt: 299.4 g/mol
InChI Key: HVLFBHDAQICEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline is a heterocyclic compound that belongs to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and structural similarity to purines, making them significant in medicinal chemistry

Chemical Reactions Analysis

N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like ethanol or toluene and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play crucial roles in signal transduction pathways that regulate cell growth and proliferation . By inhibiting these targets, the compound can induce apoptosis and inhibit the growth of cancer cells. Additionally, it may interact with other cellular pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline is unique compared to other thienopyrimidine derivatives due to its specific substitution pattern and functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-3-19(4-2)12-6-5-7-13(10-12)20-15-14-8-9-21-16(14)18-11-17-15/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLFBHDAQICEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.